

Synthesis of 2,2-Diiodopropane from Acetone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2-Diiodopropane

Cat. No.: B106524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2,2-diiodopropane**, a valuable geminal diiodide, from readily available acetone. The primary method detailed involves a two-step synthetic pathway: the formation of acetone hydrazone followed by its iodination. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents key data in a structured format for clarity and reproducibility.

Introduction

2,2-Diiodopropane is a useful building block in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor to other functional groups. Its synthesis from acetone, an inexpensive and common solvent, is of significant interest. While direct iodination of acetone typically leads to mono-iodinated or iodoform products, the hydrazone-based route offers a reliable method for the preparation of the desired gem-diiodide.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

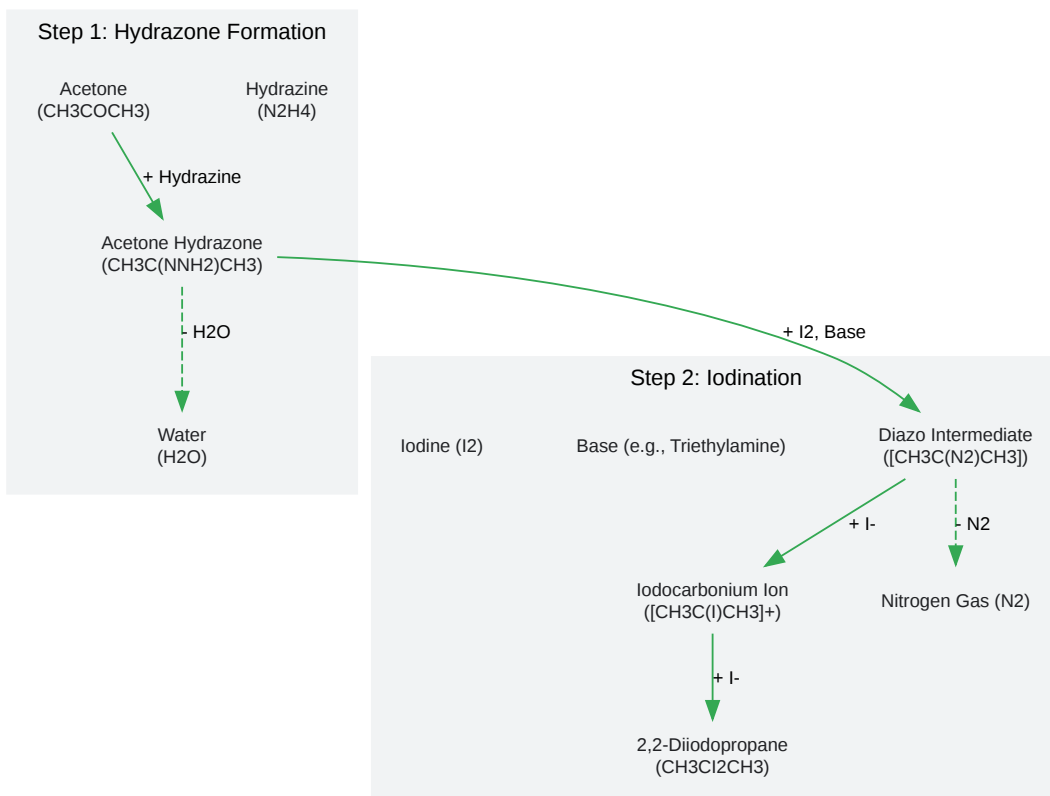
- **Formation of Acetone Hydrazone:** Acetone is reacted with hydrazine hydrate to form acetone hydrazone. This reaction is a standard condensation reaction between a ketone and a hydrazine.

- Iodination of Acetone Hydrazone: The formed acetone hydrazone is then treated with iodine in the presence of a non-nucleophilic base to yield **2,2-diiodopropane**. This reaction, a variation of the Barton vinyl iodide synthesis, proceeds through a diazo intermediate.

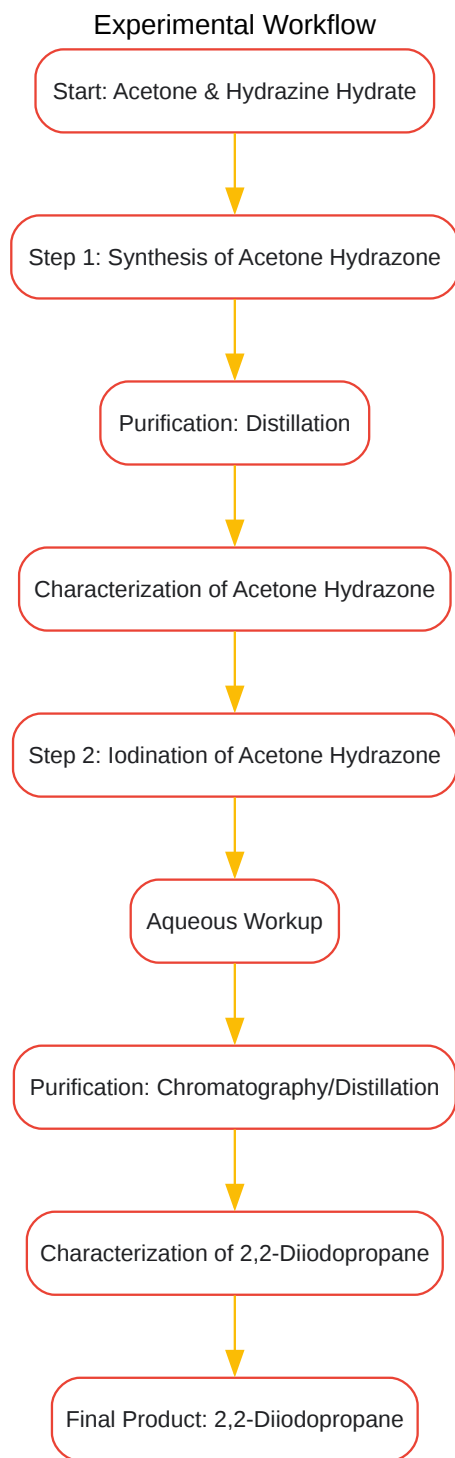
Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental process.

Reaction Mechanism: Acetone to 2,2-Diiodopropane

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Caption: Reaction mechanism for the synthesis of **2,2-diiodopropane** from acetone.



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Caption: A generalized experimental workflow for the synthesis of **2,2-diiodopropane**.

Experimental Protocols

Step 1: Synthesis of Acetone Hydrazone

This procedure is adapted from the established method for the synthesis of acetone hydrazone.^{[1][2]}

Materials:

- Acetone
- Hydrazine hydrate (100%)
- Potassium hydroxide (pellets)
- Anhydrous sodium sulfate
- Diethyl ether

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetone.
- Cool the flask in an ice bath and add hydrazine hydrate dropwise with vigorous stirring.
- After the addition is complete, continue stirring for 15-20 minutes.
- Slowly add potassium hydroxide pellets to the reaction mixture while maintaining the temperature below 30°C.
- Separate the upper organic layer and dry it over anhydrous sodium sulfate.
- The crude acetone hydrazone can be purified by distillation under reduced pressure.

Step 2: Synthesis of 2,2-Diodopropane from Acetone Hydrazone

This procedure is based on the Barton vinyl iodide synthesis, which can be adapted for the formation of gem-diiodides.^[3]

Materials:

- Acetone hydrazone (from Step 1)
- Iodine
- Triethylamine (or another non-nucleophilic base)
- Diethyl ether (anhydrous)
- Saturated sodium thiosulfate solution
- Brine

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone hydrazone in anhydrous diethyl ether.
- Cool the solution to 0°C in an ice bath.
- In a separate flask, prepare a solution of iodine in anhydrous diethyl ether.
- Slowly add the iodine solution to the acetone hydrazone solution with vigorous stirring.
- After the addition of iodine, add triethylamine dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Separate the organic layer and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **2,2-diiodopropane** can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	CAS Number	Key Role
Acetone	C ₃ H ₆ O	58.08	67-64-1	Starting Material
Hydrazine Hydrate	H ₆ N ₂ O	50.06	7803-57-8	Reagent
Acetone Hydrazone	C ₃ H ₈ N ₂	72.11	5281-20-9	Intermediate
Iodine	I ₂	253.81	7553-56-2	Reagent
Triethylamine	C ₆ H ₁₅ N	101.19	121-44-8	Base
2,2-Diiodopropane	C ₃ H ₆ I ₂	295.89	630-13-7	Final Product

Table 2: Typical Reaction Parameters and Yields

Step	Key Parameters	Typical Yield	Reference
1. Acetone Hydrazone Synthesis	Reaction Time: 1-2 hours Temperature: 0-25°C Purification: Distillation	80-90%	[2]
2. 2,2-Diiodopropane Synthesis	Reaction Time: 3-5 hours Temperature: 0°C to room temp. Purification: Chromatography/Distillation	19% (reported for a similar system)	

Characterization of 2,2-Diiodopropane

The structure of the final product, **2,2-diiodopropane**, can be confirmed by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A single peak (singlet) is expected in the proton NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift will be downfield due to the deshielding effect of the two iodine atoms.
 - ^{13}C NMR: Two signals are expected in the carbon-13 NMR spectrum. One signal for the two equivalent methyl carbons and another, more downfield signal for the quaternary carbon bonded to the two iodine atoms.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a diiodoalkane.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups.

Safety and Handling

- Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.^[1]
- Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.
- Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
- Acetone and diethyl ether are highly flammable solvents. Ensure there are no ignition sources in the vicinity during their use.

This guide provides a foundational framework for the synthesis of **2,2-diiodopropane** from acetone. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

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